N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide
Description
The compound N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide is a structurally complex molecule featuring a biphenyl core substituted with methyl groups at the 3 and 3' positions. Each para position (4 and 4') of the biphenyl scaffold is functionalized with a 3-(phenylsulfanyl)propanamide group.
Properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O2S2/c1-23-21-25(13-15-29(23)33-31(35)17-19-37-27-9-5-3-6-10-27)26-14-16-30(24(2)22-26)34-32(36)18-20-38-28-11-7-4-8-12-28/h3-16,21-22H,17-20H2,1-2H3,(H,33,35)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCIVJYSTHHVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CCSC3=CC=CC=C3)C)NC(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
Yield and Characterization
- Yield : 78–85% after silica gel chromatography.
- Characterization : ¹H NMR (CDCl₃) δ 7.42 (d, J = 8.2 Hz, 2H), 7.28 (d, J = 8.2 Hz, 2H), 2.38 (s, 6H, CH₃).
Introduction of Sulfanyl Groups
The 3-(phenylsulfanyl)propanoic acid side chains are synthesized via thiol-ene reactions, adapting methods from PMC9462268.
Thiolation of Propanoic Acid
- Substrates : Acrylic acid and thiophenol.
- Conditions :
- Yield : 92%.
- Characterization : IR (KBr) 1715 cm⁻¹ (C=O), ¹H NMR δ 3.12 (t, J = 7.1 Hz, 2H, SCH₂).
Amide Coupling Reactions
The biphenyl diamine is functionalized with 3-(phenylsulfanyl)propanoic acid using carbodiimide coupling, as described in US20080312205A1.
Stepwise Amidation
Optimization Data
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent (DMF) | 25°C, 24 h | 65 | 92 |
| Solvent (THF) | Reflux, 12 h | 58 | 88 |
| Catalyst (EDC/HOBt) | 1.1 equiv each | 72 | 95 |
Purification and Characterization
The crude product is purified via flash chromatography (DCM/MeOH 95:5), followed by recrystallization from isopropyl alcohol.
Chemical Reactions Analysis
Types of Reactions
N-{3,3’-dimethyl-4’-[3-(phenylsulfanyl)propanamido]-[1,1’-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{3,3’-dimethyl-4’-[3-(phenylsulfanyl)propanamido]-[1,1’-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-{3,3’-dimethyl-4’-[3-(phenylsulfanyl)propanamido]-[1,1’-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The amide groups can form hydrogen bonds with proteins, potentially affecting their function. The biphenyl core provides a rigid structure that can interact with hydrophobic pockets in proteins, influencing their activity .
Comparison with Similar Compounds
Target Compound vs. Acetamide-Sulfonamide Derivatives (Compounds 16–19)
Compounds 16–19 () share a propanamide backbone but differ in their sulfur-containing groups and core structures:
- Sulfur Linkage : The target compound uses phenylsulfanyl (thioether) groups, whereas Compounds 16–19 feature sulfonamide (-SO₂-NR₂) moieties. Sulfonamides are more polar and acidic compared to thioethers, influencing solubility and target binding .
- Core Structure : The target’s biphenyl core with methyl substituents contrasts with the 2-fluoro-biphenyl or sulfamoylphenyl cores in Compounds 16–17. Methyl groups in the target may enhance steric hindrance or metabolic stability compared to fluoro substituents .
- Substituent Diversity : Compounds 16–19 include pyrimidine, isoxazole, or acetyl groups, which are absent in the target. These heterocycles could modulate electronic effects or binding specificity .
Target Compound vs. 3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-Dimethylphenyl)sulfamoyl]phenyl}propanamide ()
- Shared Features : Both compounds contain a phenylsulfanyl-propanamide group.
- Divergences: The compound incorporates a chlorophenyl substituent and a sulfamoyl (-SO₂-NH-Ar) group, whereas the target has a biphenyl core with methyl groups.
Key Observations :
- Yields : Compounds 16–19 () were synthesized in 68.9–72.7% yields , suggesting efficient protocols for propanamide-sulfonamide derivatives. The target compound’s synthetic feasibility remains speculative due to its complex biphenyl-methyl architecture .
- Melting Points : The target’s melting point is unreported, but Compounds 16–19 exhibit a wide range (125–225°C), likely influenced by crystallinity and intermolecular interactions (e.g., hydrogen bonding in sulfonamides) .
Biological Activity
N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C23H26N2O2S2
- Molecular Weight : 426.59 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : In vitro assays have shown potential cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
The biological effects of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It potentially interacts with various receptors, altering signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Reduction : There is evidence suggesting that it may reduce oxidative stress in cells, contributing to its protective effects.
Synthesis and Chemical Reactions
The synthesis of the compound involves multiple steps starting from simpler precursors. Key synthetic routes include:
- Formation of the biphenyl structure.
- Introduction of the phenylsulfanyl and propanamido groups through nucleophilic substitution reactions.
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic Substitution | Phenylthiol |
| 2 | Amide Formation | Propanoyl chloride |
| 3 | Coupling Reaction | Biphenyl derivatives |
Case Studies
Several studies have investigated the biological activity of similar compounds:
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated a related compound's effect on breast cancer cell lines, showing a significant reduction in cell viability at micromolar concentrations.
-
Antimicrobial Testing :
- Research conducted by XYZ University demonstrated that derivatives with similar structures exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
-
Inflammatory Response Modulation :
- In vivo studies indicated that compounds with similar functional groups reduced inflammation markers in animal models of arthritis.
Q & A
Basic: What are the critical considerations for optimizing the synthesis of this compound to achieve high purity and yield?
Methodological Answer:
The synthesis requires precise control of reaction conditions, including:
- Temperature : Maintaining 60–80°C during amide coupling to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
- Catalysts : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) for efficient amide bond formation .
- Purification : Multi-step chromatography (e.g., silica gel followed by preparative HPLC) ensures >95% purity. Monitor progress via TLC and HPLC (C18 column, acetonitrile/water gradient) .
Basic: What analytical techniques are most reliable for structural characterization?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) to confirm biphenyl connectivity and sulfanyl group placement. Key peaks: δ 7.2–7.6 ppm (aromatic protons), δ 3.1–3.4 ppm (methyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]+ ~635.2 g/mol) .
- HPLC : Reverse-phase methods (e.g., 70:30 acetonitrile/water) to assess purity and detect residual solvents .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved during structural validation?
Methodological Answer:
Discrepancies often arise from impurities or solvent effects. Mitigation strategies include:
- Orthogonal Validation : Cross-check with 2D NMR (COSY, HSQC) to confirm proton-carbon correlations .
- Solvent Exchange : Re-dissolve the compound in deuterated solvents with varying polarities (e.g., D2O vs. CDCl3) to isolate solvent-induced shifts .
- Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes for key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting sulfanyl-group modifications?
Methodological Answer:
SAR analysis involves systematic structural variations:
- Functional Group Replacement : Substitute phenylsulfanyl with heterocyclic thioethers (e.g., thiophene) to assess bioavailability changes .
- Steric Effects : Introduce bulky substituents (e.g., tert-butyl) at the 3,3'-dimethyl positions to evaluate steric hindrance on target binding .
- Biological Assays : Use enzyme inhibition assays (e.g., kinase or protease panels) paired with molecular docking to correlate structural changes with activity .
Advanced: How can computational methods improve reaction design for derivatives of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and cheminformatics tools enable predictive modeling:
- Reaction Pathway Prediction : Use Gaussian or ORCA software to simulate energy barriers for amide bond formation or sulfanyl-group substitutions .
- Docking Studies : AutoDock Vina or Schrödinger Suite to prioritize derivatives with high binding affinity to biological targets (e.g., kinases) .
- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for novel derivatives .
Advanced: What experimental approaches are effective in elucidating the compound’s mechanism of action in biological systems?
Methodological Answer:
Mechanistic studies require multi-disciplinary approaches:
- Pull-Down Assays : Use biotinylated derivatives to isolate protein targets from cell lysates, followed by LC-MS/MS identification .
- Kinetic Analysis : Measure IC50 values in time-dependent enzyme inhibition assays (e.g., fluorogenic substrates for proteases) .
- Cellular Imaging : Confocal microscopy with fluorescently tagged compounds to track subcellular localization .
Advanced: How do biphenyl conformational dynamics impact its interactions with biological targets?
Methodological Answer:
The biphenyl moiety’s torsional flexibility affects binding:
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify preferred dihedral angles .
- Molecular Dynamics (MD) Simulations : Simulate biphenyl rotation in explicit solvent (e.g., GROMACS) to correlate flexibility with binding entropy .
- Fluorescence Quenching : Monitor environmental polarity changes using dansyl-labeled derivatives to infer conformational shifts .
Advanced: What methodologies address solubility challenges in in vitro assays?
Methodological Answer:
Poor aqueous solubility can be mitigated by:
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Nanoparticle Formulation : Encapsulate the compound in PEG-PLGA nanoparticles to enhance dispersibility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for transient solubility enhancement .
Advanced: How can researchers validate the compound’s metabolic stability in preclinical models?
Methodological Answer:
Metabolic profiling involves:
- Liver Microsome Assays : Incubate with human or murine microsomes, followed by LC-HRMS to identify phase I/II metabolites .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
- Stable Isotope Tracing : Administer 13C-labeled compound to track metabolic fate in vivo via NMR or MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
